molecular formula C38H50NP B13696623 3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole

3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole

Cat. No.: B13696623
M. Wt: 551.8 g/mol
InChI Key: YYANURIZGQIBQZ-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole is a complex organic compound that belongs to the carbazole family. This compound is characterized by the presence of tert-butyl groups at the 3 and 6 positions of the carbazole ring, and a dicyclohexylphosphino group attached to a phenyl ring at the 9 position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole typically involves a multi-step process:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminium trichloride (AlCl3).

    Phosphine Substitution:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole involves its interaction with molecular targets through its carbazole and phosphine groups. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its ability to form stable complexes with metals also plays a crucial role in its applications in catalysis and material science .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H50NP

Molecular Weight

551.8 g/mol

IUPAC Name

dicyclohexyl-[2-(3,6-ditert-butylcarbazol-9-yl)phenyl]phosphane

InChI

InChI=1S/C38H50NP/c1-37(2,3)27-21-23-33-31(25-27)32-26-28(38(4,5)6)22-24-34(32)39(33)35-19-13-14-20-36(35)40(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h13-14,19-26,29-30H,7-12,15-18H2,1-6H3

InChI Key

YYANURIZGQIBQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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